8aH-1,7-naphthyridin-8-one
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Overview
Description
8aH-1,7-Naphthyridin-8-one is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and photochemical properties.
Preparation Methods
The synthesis of 8aH-1,7-naphthyridin-8-one can be achieved through several synthetic routes. One common method involves the Friedländer approach, which uses a green strategy to form the naphthyridine core. Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions of substituted pyridinones are also employed to prepare this compound .
In industrial settings, the production of this compound may involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. These reactions often use substituted aromatic aldehydes, aminopyridines, and cyanoacetates in the presence of specific catalysts .
Chemical Reactions Analysis
8aH-1,7-Naphthyridin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with POCl3 yields chloro-substituted derivatives, which can further undergo substitution to form various functionalized compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8aH-1,7-naphthyridin-8-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
8aH-1,7-Naphthyridin-8-one can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its use in medicinal chemistry and materials science.
Benzo[c][1,7]naphthyridin-4(3H)-one: Exhibits diverse biological activities and is used in the synthesis of complex organic molecules.
Thieno[3,2-c][1,7]naphthyridin-6(7H)-one: A structural analog of 8-hydroxyquinoline, used as a potential ligand and analytical reagent.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
8aH-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5,7H |
InChI Key |
RGPHYNLAQVLNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=NC(=O)C2N=C1 |
Origin of Product |
United States |
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